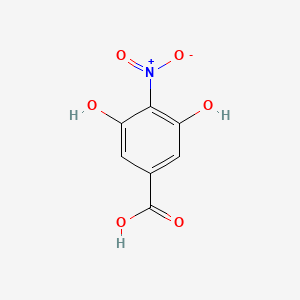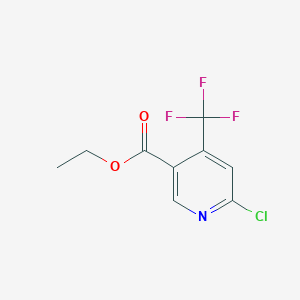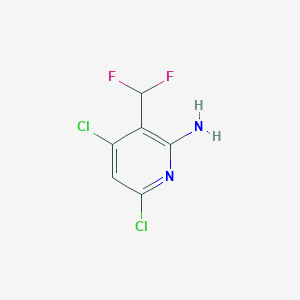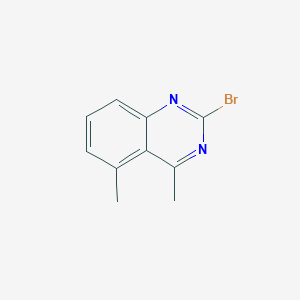
3,5-Dihydroxy-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-nitrobenzoic acid can be synthesized through the nitration of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). The nitration process involves the following steps:
Starting Material: α-Resorcylic acid is dissolved in ethyl acetate.
Nitration: A solution of 65% aqueous nitric acid is added to the α-resorcylic acid solution at 0°C.
Reaction Conditions: The mixture is gradually heated to room temperature and stirred for two days.
Separation: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then evaporated to yield a mixture of nitrated products.
Purification: The desired product, this compound, is separated by selective crystallization from water and ethyl acetate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,5-Dihydroxy-4-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dihydroxy-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may exert its effects through interactions with cellular enzymes and receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-2-nitrobenzoic acid: Another isomer with the nitro group at the 2 position.
3,4-Dihydroxy-5-nitrobenzoic acid: Differing in the positions of the hydroxyl and nitro groups.
Uniqueness
3,5-Dihydroxy-4-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H5NO6 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
3,5-dihydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12) |
Clave InChI |
XOZMTLQVNJQYLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)


![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)

![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)


